1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbamoyl]-3-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-3-ium-5-olate
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Overview
Description
5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Introduction of Substituents: The methoxyphenyl and methoxyanilino groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to proteins and enzymes. The methoxy and carbonyl groups can further enhance binding through additional hydrogen bonds and dipole interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate stands out due to its triazole ring, which provides unique reactivity and binding properties. The combination of methoxy, carbonyl, and phenyl groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C25H22N4O5 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N,1-bis(4-methoxyphenyl)-5-oxo-3-phenacyl-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C25H22N4O5/c1-33-20-12-8-18(9-13-20)26-24(31)23-25(32)29(19-10-14-21(34-2)15-11-19)27-28(23)16-22(30)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H-,26,27,31,32) |
InChI Key |
YNPCANRCRYEVTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=[N+](NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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